Losartan-d4
Overview
Description
Losartan-d4 is a deuterium-labeled version of losartan, an angiotensin II receptor antagonist. It is primarily used in scientific research as an internal standard for the quantification of losartan by gas chromatography or liquid chromatography-mass spectrometry. Losartan itself is widely used to treat high blood pressure and to protect the kidneys from damage due to diabetes.
Mechanism of Action
Target of Action
Losartan-d4, also known as Losartan D4, is a deuterium-labeled variant of Losartan . Losartan is a potent and selective angiotensin II (Ang II) type 1 (AT1) receptor antagonist . The AT1 receptor is the primary target of this compound . The AT1 receptor is involved in various physiological processes, including vasoconstriction, aldosterone secretion, cell proliferation, and inflammation .
Biochemical Pathways
This compound affects the renin-angiotensin system (RAS), a crucial biochemical pathway involved in the control of blood pressure . The RAS pathway is responsible for the production of Ang II, a potent vasoconstrictor. By blocking the AT1 receptor, this compound inhibits the effects of Ang II, leading to vasodilation and a decrease in blood pressure .
Pharmacokinetics
Losartan is rapidly absorbed following oral administration, reaching maximum concentrations 1–2 hours post-administration . Approximately 14% of a Losartan dose is converted to the pharmacologically active E 3174 metabolite .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in Ang II-induced vasoconstriction and aldosterone secretion, leading to vasodilation and a reduction in blood pressure . This compound also increases neurogenesis in vivo and in vitro and improves the migratory properties of astrocytes isolated from adult transgenic AD mice .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of Losartan can be affected by environmental conditions, such as temperature . Additionally, the pharmacokinetic properties of Losartan, such as absorption and distribution, can be influenced by factors like diet and the presence of other drugs .
Preparation Methods
The synthesis of losartan-d4 involves the incorporation of deuterium atoms into the losartan molecule. One efficient and green synthetic route for losartan involves the synthesis of two key intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl. The intermediates are synthesized through a series of reactions involving valeronitrile, acetyl chloride, o-chlorobenzonitrile, and p-methylphenylmagnesium chloride in the presence of manganese chloride and chlorotrimethylsilane . The deuterium-labeled version, this compound, is prepared by substituting hydrogen atoms with deuterium in the losartan molecule.
Chemical Reactions Analysis
Losartan-d4, like losartan, undergoes various chemical reactions, including:
Oxidation: Losartan can be oxidized to form its active metabolite, EXP3174.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Losartan can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Losartan-d4 is extensively used in scientific research for:
Quantification: As an internal standard in the quantification of losartan in biological samples using gas chromatography or liquid chromatography-mass spectrometry.
Pharmacokinetic Studies: To study the pharmacokinetics and drug-drug interactions of losartan and its metabolites.
Drug Delivery Systems: Research on controlled drug release systems, such as mesoporous silica, to improve the delivery and efficacy of losartan.
Hypertension Research: Investigating the effects of losartan on blood pressure and cardiovascular health.
Comparison with Similar Compounds
Losartan-d4 is compared with other angiotensin II receptor antagonists, such as:
- Valsartan
- Irbesartan
- Telmisartan
- Candesartan
- Olmesartan These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles, efficacy, and safety . For instance, olmesartan and telmisartan have been shown to have superior antihypertensive efficacy and fewer adverse events compared to losartan . losartan is unique in its extensive use in research due to its well-characterized pharmacokinetics and availability of deuterium-labeled standards like this compound.
Properties
IUPAC Name |
[2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i9D,10D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIFNNKUMBGKDQ-IRYCTXJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2CO)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649418 | |
Record name | (2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030937-27-9 | |
Record name | (2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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